3-Hydroxy-dl-kynurenine
Overview
Description
Kynurenine, 3-hydroxy (R,S) is a metabolite in the kynurenine pathway, which is the primary route of tryptophan catabolism. This compound plays a significant role in various biological processes, including the regulation of immune responses and the modulation of neuronal excitability. It is known for its involvement in neurodegenerative diseases and its potential neurotoxic effects .
Mechanism of Action
Target of Action
3-Hydroxykynurenine (3-HK) primarily targets kainate receptors . These receptors are a type of glutamate receptor which plays a crucial role in the central nervous system. 3-HK also acts as an agonist for the aryl hydrocarbon receptor (AhR) and G-protein-coupled receptor 35 (GPR35) .
Mode of Action
3-HK, a metabolite produced through host tryptophan metabolism, has no direct antibacterial activity but enhances host survival by restricting bacterial expansion in macrophages through a systemic mechanism that targets kainate-sensitive glutamate receptors . This interaction modulates immunity and has important implications for the coordination between the immune and nervous systems in pathological conditions .
Biochemical Pathways
3-HK is an intermediate metabolite in the kynurenine pathway , where tryptophan is oxidized to NAD+ . This pathway connects quinolinic acid to tryptophan . The conversion of kynurenine to 3-HK is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO) .
Pharmacokinetics
The pharmacokinetics of 3-HK have been studied in the context of major depressive disorder. Serum levels of 3-HK were found to be significantly increased in patients with adolescent major depressive disorder (AMDD), suggesting that 3-HK levels could be a contributing factor to AMDD .
Result of Action
The action of 3-HK results in enhanced host survival by restricting bacterial expansion in macrophages . In the context of bacterial infection, 3-HK treatment repressed bacterial expansion by two orders of magnitude, similar to the antibiotic ciprofloxacin . In addition, 3-HK disrupts TCA cycle function in human colon cancer cells, leading to changes in the levels of various metabolites .
Action Environment
The action of 3-HK can be influenced by environmental factors. For instance, the levels of 3-HK and other metabolites in the kynurenine pathway can be disrupted under conditions of stress, such as in the case of major depressive disorder . These disruptions can disturb neurotransmitter homeostasis and contribute to depressive symptoms
Biochemical Analysis
Biochemical Properties
3-Hydroxykynurenine interacts with various enzymes, proteins, and other biomolecules. It is a part of the kynurenine pathway, which is the primary route for tryptophan metabolism . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are involved in the initial steps of this pathway .
Cellular Effects
3-Hydroxykynurenine has been found to have both neuroprotective and neurodegenerative effects . It can enhance retinal damage when its levels increase . In the context of inflammation, it has been observed to inhibit oxidation of low-density lipoprotein particles .
Molecular Mechanism
3-Hydroxykynurenine exerts its effects at the molecular level through various mechanisms. It has been found to target ionotropic glutamate receptors of the kainate receptor subclass, which restricts bacterial expansion in macrophages . It also has a role in maintaining mitochondrial redox homeostasis .
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxykynurenine can change over time in laboratory settings. For instance, it has been observed that retinal damage or optic nerve lesion affects tryptophan metabolism via the kynurenine pathway .
Dosage Effects in Animal Models
In animal models, the effects of 3-Hydroxykynurenine vary with different dosages. Increased levels of 3-Hydroxykynurenine and Xanthurenic acid have been associated with enhanced tissue damage, whereas Kynurenic Acid and Kynurenine are protective .
Metabolic Pathways
3-Hydroxykynurenine is involved in the kynurenine pathway, a main route of tryptophan catabolism . This pathway connects quinolinic acid to tryptophan .
Transport and Distribution
The transport and distribution of 3-Hydroxykynurenine within cells and tissues are complex. It has been suggested that the harmful effects of free 3-Hydroxykynurenine are diminished by its sub-cellular compartmentalization .
Subcellular Localization
It has been suggested that sequestering of 3-Hydroxykynurenine enables the quenching of its toxicity through conversion to brown pigment or conjugation to proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kynurenine, 3-hydroxy (R,S) can be synthesized through the hydroxylation of kynurenine. This reaction is typically catalyzed by the enzyme kynurenine 3-monooxygenase. The reaction conditions often involve the presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen .
Industrial Production Methods: Industrial production of kynurenine, 3-hydroxy (R,S) may involve biotechnological approaches using genetically engineered microorganisms that overexpress kynurenine 3-monooxygenase. This method allows for the efficient and scalable production of the compound under controlled conditions .
Types of Reactions:
Oxidation: Kynurenine, 3-hydroxy (R,S) can undergo further oxidation to form xanthurenic acid.
Reduction: It can be reduced to form kynurenic acid.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Xanthurenic acid: Formed through oxidation.
Kynurenic acid: Formed through reduction.
Scientific Research Applications
Kynurenine, 3-hydroxy (R,S) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound is studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Medicine: Research focuses on its involvement in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is also investigated for its potential as a biomarker for these conditions.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
Kynurenic acid: A neuroprotective metabolite in the kynurenine pathway.
Quinolinic acid: A neurotoxic metabolite that acts as an NMDA receptor agonist.
Xanthurenic acid: Another metabolite formed from kynurenine, 3-hydroxy (R,S).
Comparison: Kynurenine, 3-hydroxy (R,S) is unique in its dual role as both a neurotoxic and neuroprotective agent, depending on its metabolic fate. Unlike kynurenic acid, which is primarily neuroprotective, kynurenine, 3-hydroxy (R,S) can lead to the formation of both protective and harmful metabolites. This duality makes it a compound of significant interest in the study of neurodegenerative diseases and immune regulation .
Properties
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxykynurenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-78-6, 2147-61-7 | |
Record name | 3-Hydroxykynurenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxykynurenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxykynurenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
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Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-DL-kynurenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYKYNURENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxykynurenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
Record name | Hydroxykynurenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []
A:
- Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]
ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:
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